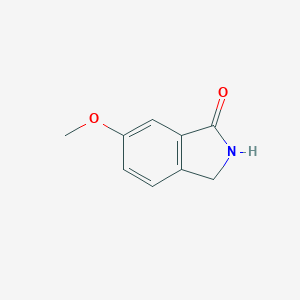

6-Metoxiisoindolin-1-ona

Descripción general

Descripción

6-Methoxyisoindolin-1-one (6-MIO) is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Aplicaciones Científicas De Investigación

Síntesis farmacéutica

6-Metoxiisoindolin-1-ona: sirve como un intermedio valioso en la síntesis de compuestos farmacéuticos. Su estructura es propicia para modificaciones que pueden conducir a una variedad de moléculas biológicamente activas. Por ejemplo, su incorporación en el diseño de fármacos puede mejorar las propiedades farmacocinéticas de los agentes terapéuticos, convirtiéndolo en un componente crucial en el desarrollo de nuevos medicamentos .

Herbicidas

La estructura química de This compound permite su uso en la formulación de herbicidas. Su reactividad se puede aprovechar para interrumpir el crecimiento de las plantas no deseadas, proporcionando un medio eficaz de control de malezas en entornos agrícolas .

Colorantes y tintes

Debido a su naturaleza aromática, This compound se puede utilizar en la producción de colorantes y tintes. Se puede modificar químicamente para producir un espectro de colores para textiles y aplicaciones industriales .

Aditivos de polímeros

Este compuesto puede actuar como aditivo para mejorar las propiedades de los polímeros. Al integrar This compound en las cadenas de polímeros, se pueden crear materiales con mayor flexibilidad, durabilidad y resistencia a la degradación .

Síntesis orgánica

En química orgánica, This compound es un reactivo versátil que puede participar en diversas reacciones para sintetizar moléculas orgánicas complejas. Su presencia puede influir en las vías de reacción, lo que lleva a estrategias sintéticas innovadoras .

Materiales fotocromáticos

La capacidad del compuesto para cambiar de color al exponerse a la luz lo convierte en un candidato para el desarrollo de materiales fotocromáticos. Estos materiales tienen aplicaciones en ventanas inteligentes, gafas de sol y sistemas de almacenamiento de información .

Estudios de actividad biológica

La investigación sobre la actividad biológica de los derivados de This compound está en curso. Estos estudios tienen como objetivo descubrir posibles usos terapéuticos, como agentes anticancerígenos, antivirales o antibacterianos .

Química sostenible

La demanda de procesos químicos respetuosos con el medio ambiente ha llevado a la exploración de This compound en la química sostenible. Su síntesis y aplicaciones se están estudiando en el contexto de los principios de la química verde, buscando minimizar el impacto ambiental .

Safety and Hazards

Mecanismo De Acción

Target of Action

6-Methoxyisoindolin-1-one is a compound with diverse biological activities and synthetic importance . It has been studied as a potential inhibitor of phosphoinositol-3-kinase γ (PI3Kγ) , a key enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

The compound interacts with its target, PI3Kγ, by binding to the active site of the enzyme . This interaction can inhibit the activity of PI3Kγ, thereby affecting the downstream signaling pathways . The exact mode of interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of PI3Kγ by 6-Methoxyisoindolin-1-one affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular processes, including cell cycle progression, cell survival, and angiogenesis . By inhibiting PI3Kγ, the compound can potentially suppress these processes, leading to the inhibition of tumor growth .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The molecular and cellular effects of 6-Methoxyisoindolin-1-one’s action are primarily related to its inhibitory effect on PI3Kγ and the subsequent suppression of the PI3K/AKT/mTOR pathway . This can lead to decreased cell proliferation and survival, particularly in cancer cells . .

Action Environment

The action, efficacy, and stability of 6-Methoxyisoindolin-1-one can be influenced by various environmental factors. For instance, light irradiation has been found to improve the yields of this compound . Moreover, the compound should be stored in a well-ventilated place and kept in a tightly closed container

Propiedades

IUPAC Name |

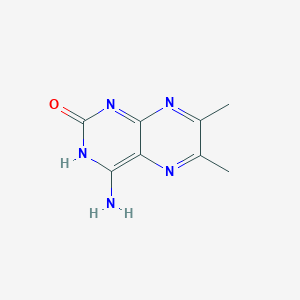

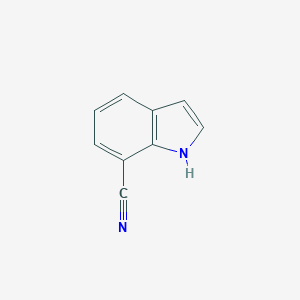

6-methoxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-7-3-2-6-5-10-9(11)8(6)4-7/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEFFTKSFOORGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554124 | |

| Record name | 6-Methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132680-54-7 | |

| Record name | 6-Methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2,3-dihydro-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)